molecular formula C26H20N2O3S2 B280770 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide

N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide

Katalognummer: B280770
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: ZCQQOOQVNKDCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide, commonly known as HNQ-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of novel drugs.

Wissenschaftliche Forschungsanwendungen

HNQ-1 has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. HNQ-1 has also been investigated for its anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.

Wirkmechanismus

The mechanism of action of HNQ-1 involves its ability to bind to specific targets in cells, leading to various biological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. HNQ-1 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to bind to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
HNQ-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. HNQ-1 has also been shown to modulate the activity of various enzymes and receptors in cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using HNQ-1 in lab experiments is its potent biological activity, which makes it a promising candidate for the development of novel drugs. Additionally, its unique chemical structure makes it a useful tool for studying various biological processes. However, one of the limitations of using HNQ-1 is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of HNQ-1. One of the areas of interest is the development of HNQ-1-based fluorescent probes for detecting metal ions in biological systems. Additionally, the potential use of HNQ-1 as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases, needs to be further explored. Furthermore, the optimization of the synthesis method and the evaluation of the toxicity of HNQ-1 are important areas for future research.

Synthesemethoden

The synthesis of HNQ-1 involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine in the presence of a base to obtain 1-naphthyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 8-hydroxyquinoline-2-thiol in the presence of a catalyst to yield HNQ-1. The synthesis method has been optimized to obtain high yields and purity of the compound.

Eigenschaften

Molekularformel

C26H20N2O3S2

Molekulargewicht

472.6 g/mol

IUPAC-Name

N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H20N2O3S2/c1-17-11-13-19(14-12-17)33(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)32-23-10-4-6-18-7-5-15-27-25(18)23/h2-16,28-29H,1H3

InChI-Schlüssel

ZCQQOOQVNKDCOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.